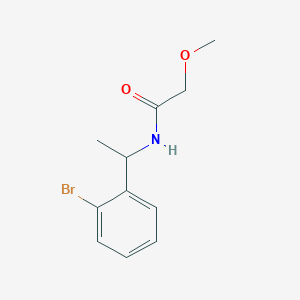

n-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide

Description

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral acetamide derivative featuring a 2-bromophenyl group attached to an ethylamine backbone, which is further substituted with a methoxyacetamide moiety. These analogs are synthesized via lipase-catalyzed amidation or nucleophilic substitution reactions, as seen in related methodologies . The compound’s stereochemistry (R/S configuration) and bromine position significantly influence its physicochemical properties and biological interactions, as observed in structurally similar molecules .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

N-[1-(2-bromophenyl)ethyl]-2-methoxyacetamide |

InChI |

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

SVTXCJNJDWFUJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide typically involves the reaction of 2-bromophenylacetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyacetamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide and its analogs:

| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight | logP* | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 2-Bromophenyl, methoxyacetamide | C₁₁H₁₄BrNO₂ | 272.14 | ~2.1 | Bromine at ortho position; chiral center |

| N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | 4-Bromophenyl, methoxyacetamide | C₁₁H₁₄BrNO₂ | 272.14 | ~2.3 | Bromine at para position; R-configuration |

| N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide | 3-Fluorophenyl, methoxyacetamide | C₁₁H₁₄FNO₂ | 235.24 | ~1.9 | Fluorine at meta position; lower lipophilicity |

| N-(2-Bromophenyl)acetamide | 2-Bromophenyl, acetamide (no ethyl) | C₈H₈BrNO | 214.06 | ~1.7 | Simpler structure; lacks methoxy group |

| N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | 2-Bromophenyl, nitrophenoxy, benzyl | C₂₁H₁₇BrN₂O₄ | 457.28 | ~3.5 | Complex substituents; high molecular weight |

*logP values estimated via analogy to similar compounds .

Key Observations:

- Bromine Position : The ortho-substituted bromine in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide), which exhibit higher logP due to reduced polarity .

- Chirality : The R-configuration in 4-bromo derivatives enhances binding specificity in enzymatic assays, as demonstrated in lipase-catalyzed resolutions .

Enzymatic Interactions:

- Lipase-catalyzed asymmetric resolution is effective for separating enantiomers of methoxyacetamide derivatives, with 3-fluorophenyl analogs showing higher enantiomeric excess (ee >90%) compared to brominated derivatives .

Antimicrobial and Therapeutic Activity:

- N-Substituted 2-phenylacetamides (e.g., 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide) exhibit antimicrobial properties due to structural mimicry of benzylpenicillin’s lateral chain .

- Complex derivatives with sulfonamido or triazol groups (e.g., ) show enhanced activity against thromboembolic disorders and diabetes, attributed to their multi-target binding capabilities .

Crystallographic and Conformational Differences

- Dihedral Angles : In 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the bromophenyl and amide groups form a dihedral angle of 76.55°, compared to 50.88° between aromatic rings. This contrasts with simpler acetamides, where planar conformations dominate .

- Hydrogen Bonding : N–H···O interactions stabilize crystal packing in methoxyacetamides, while C–H···π contacts are prevalent in bulkier derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.